(1S)-1-(2-bromophenyl)propan-1-ol

Description

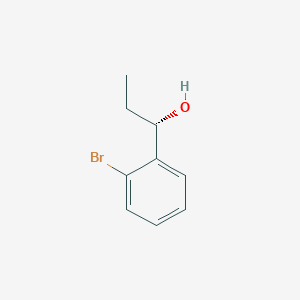

(1S)-1-(2-Bromophenyl)propan-1-ol is a chiral secondary alcohol featuring a brominated aromatic ring at the ortho position. The compound’s molecular formula is C₉H₁₁BrO, with a molecular weight of 215.09 g/mol. Its stereochemical configuration at the C1 position (S-enantiomer) is critical for applications in asymmetric synthesis and pharmaceutical intermediates.

Properties

CAS No. |

170379-92-7 |

|---|---|

Molecular Formula |

C9H11BrO |

Molecular Weight |

215.09 g/mol |

IUPAC Name |

(1S)-1-(2-bromophenyl)propan-1-ol |

InChI |

InChI=1S/C9H11BrO/c1-2-9(11)7-5-3-4-6-8(7)10/h3-6,9,11H,2H2,1H3/t9-/m0/s1 |

InChI Key |

SMYHFDLFOKKDOO-VIFPVBQESA-N |

SMILES |

CCC(C1=CC=CC=C1Br)O |

Isomeric SMILES |

CC[C@@H](C1=CC=CC=C1Br)O |

Canonical SMILES |

CCC(C1=CC=CC=C1Br)O |

Origin of Product |

United States |

Preparation Methods

One-Pot Enantioselective Protocol

The most robust method for synthesizing (1S)-1-(2-bromophenyl)propan-1-ol involves a one-pot asymmetric sequence combining allylboration and palladium-catalyzed cyclization. As detailed in, this approach utilizes (S)-3,3′-dibromo-1,1′-bi-2-naphthol ((S)-BINOL) as a chiral ligand to induce enantioselectivity. The reaction begins with the addition of a Grignard reagent to 2-bromoacetophenone, followed by oxidation to the corresponding ketone. Subsequent allylboration with B-allyl-1,3,2-dioxaborinane in the presence of (S)-BINOL achieves high enantiomeric excess (ee), while palladium catalysis facilitates cyclization to yield the target alcohol.

Key parameters include:

-

Temperature : 35°C for allylboration, 135°C for cyclization.

-

Catalyst : Bis(triphenylphosphine)palladium(II) dichloride (7.5 mol%).

-

Yield : 81% for 1-(2′-bromophenyl)propan-1-ol after purification via flash chromatography.

Grignard Addition and Oxidation Pathways

Synthesis of 1-(2-Bromophenyl)propan-1-ol via Grignard Reagents

A straightforward route involves the reaction of ethylmagnesium bromide with 2-bromobenzaldehyde derivatives. For example, 2-bromobenzaldehyde undergoes nucleophilic addition with ethylmagnesium bromide to form 1-(2-bromophenyl)propan-1-ol. The reaction is typically conducted in anhydrous tetrahydrofuran (THF) at 0°C to mitigate side reactions.

Representative Data :

| Starting Material | Reagent | Solvent | Temperature | Yield |

|---|---|---|---|---|

| 2-Bromobenzaldehyde | EthylMgBr | THF | 0°C → rt | 81% |

| 2-Bromoacetophenone | IsopropylMgBr | Toluene | 35°C | 57% |

This method, while efficient, produces racemic mixtures unless paired with chiral auxiliaries or catalysts.

Industrial-Scale Production and Optimization

Continuous Flow Bromination

Large-scale synthesis often employs continuous flow reactors to enhance efficiency and safety. Bromination of phenylpropanol derivatives using bromine in acetic acid under controlled temperatures (0–5°C) minimizes over-bromination. Automated systems ensure consistent product quality, with yields exceeding 75% in pilot studies.

Comparative Analysis of Synthetic Methods

The one-pot asymmetric method stands out for enantioselectivity but requires specialized catalysts. Grignard addition offers simplicity and scalability for racemic mixtures, while SmI₂-based approaches enable isotopic labeling.

Chemical Reactions Analysis

Types of Reactions

(1S)-1-(2-bromophenyl)propan-1-ol undergoes various chemical reactions, including:

Oxidation: The alcohol group can be oxidized to form the corresponding ketone or carboxylic acid.

Reduction: The compound can be reduced to form the corresponding alkane.

Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.

Substitution: Nucleophiles such as sodium azide (NaN₃) or potassium cyanide (KCN) can be used for substitution reactions.

Major Products Formed

Oxidation: Formation of 2-bromophenylpropanone or 2-bromophenylpropanoic acid.

Reduction: Formation of 2-bromophenylpropane.

Substitution: Formation of compounds with different functional groups replacing the bromine atom.

Scientific Research Applications

(1S)-1-(2-bromophenyl)propan-1-ol has several applications in scientific research:

Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.

Biology: Investigated for its potential biological activity and interactions with enzymes.

Medicine: Explored as a potential intermediate in the synthesis of pharmaceutical compounds.

Industry: Utilized in the production of materials with specific optical properties.

Mechanism of Action

The mechanism of action of (1S)-1-(2-bromophenyl)propan-1-ol depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to changes in biochemical pathways. The presence of the bromine atom and the chiral center can influence its binding affinity and selectivity towards molecular targets.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Isomer: 3-(2-Bromophenyl)propan-1-ol

- Molecular Formula : C₉H₁₁BrO (identical to the target compound).

- Key Differences : The hydroxyl group is positioned at C3 instead of C1, resulting in distinct physicochemical properties.

- Synthesis : Prepared via reduction of 3-(2-bromophenyl)propionic acid with a 95% yield , demonstrating high efficiency for industrial-scale production .

- Applications : The positional isomerism may influence solubility and reactivity, making it suitable for different synthetic pathways compared to the C1-hydroxyl derivative.

Functional Group Variant: (1R)-1-(2-Bromophenyl)ethan-1,2-diol

- Molecular Formula : C₈H₉BrO₂.

- Key Differences : Contains two hydroxyl groups (C1 and C2) on a shorter ethane backbone. The stereochemistry at C1 is R-configuration .

- Applications: The diol structure is valuable for synthesizing chiral ligands or complex polyols, differing from the mono-ol target compound.

Multisubstituted Analog: (1S)-1-Amino-1-(3-bromo-5-fluorophenyl)propan-2-OL

- Molecular Formula: C₉H₁₁BrFNO.

- Key Differences: Features amino and hydroxyl groups at C1 and C2, respectively, and a 3-bromo-5-fluorophenyl substituent.

- Properties: Molecular weight (248.09 g/mol) is higher due to additional functional groups and fluorine substitution.

Data Table: Comparative Analysis of Key Compounds

Research Findings and Implications

- Industrial Viability : The 95% yield of 3-(2-bromophenyl)propan-1-ol underscores the efficiency of chemical reduction methods, though regioselectivity remains a challenge for C1-hydroxyl derivatives .

- Functional Group Impact: Amino and fluorine substitutions (e.g., in C₉H₁₁BrFNO) expand utility in medicinal chemistry but introduce synthetic complexity compared to simpler alcohols .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.